molecular formula C10H11FO B3331472 5-fluoro-6-methoxy-2,3-dihydro-1H-indene CAS No. 83802-72-6

5-fluoro-6-methoxy-2,3-dihydro-1H-indene

Cat. No.: B3331472
CAS No.: 83802-72-6
M. Wt: 166.19 g/mol
InChI Key: OZOJAOZKPNJZBS-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11FO It is a derivative of indene, a bicyclic hydrocarbon, and features both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and cyclohexanone.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the indene ring structure.

    Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxy-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 5-fluoro-6-methoxy-2,3-dihydro-1H-indanone.

    Reduction: Formation of fully saturated derivatives like 5-fluoro-6-methoxy-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-6-methoxy-2,3-dihydro-1H-indene has the molecular formula C10H11FOC_{10}H_{11}FO and features both fluorine and methoxy functional groups. These substituents significantly influence its chemical reactivity and biological activity. The compound's bicyclic structure enhances its potential as a building block for more complex organic molecules.

Chemistry

The compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various derivatives that have potential therapeutic effects. The presence of fluorine enhances the lipophilicity of the compounds, which can improve their bioavailability.

Biology

In biological research, this compound is studied for its interactions with enzymes and metabolic pathways. Its unique structure allows for investigations into enzyme inhibition mechanisms and receptor binding affinities.

Industry

The compound is also applied in the production of specialty chemicals, where it contributes specific properties that are desirable in materials science and pharmacology.

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in anticancer research. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization at the colchicine site, leading to antiproliferative effects against various cancer cell lines.

Table 1: Inhibition Rates of Selected Compounds

Compound IDStructure DescriptionInhibition Rate (%) at 0.1 µM
12d4-Hydroxy-3-methoxyphenyl78.82
12q2,3-Dihydrobenzofuran-5-yl83.61
12aElectron-withdrawing groupLower than 50

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study on Anticancer Effects

A recent study synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups. Notably, compound 12d demonstrated significant inhibition rates at low concentrations.

Antimicrobial Screening

Another study investigated fluorinated compounds for their antimicrobial properties. Compounds structurally related to 5-fluoro-6-methoxy were screened against Gram-positive bacteria, revealing promising results that warrant further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxy-1H-indene: Similar structure but lacks the dihydro component.

    6-Methoxy-2,3-dihydro-1H-indene: Similar structure but lacks the fluorine atom.

    5-Fluoro-6-methoxy-1H-indene: Similar structure but lacks the dihydro component.

Uniqueness

5-Fluoro-6-methoxy-2,3-dihydro-1H-indene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The dihydro component adds to its structural diversity, making it a valuable compound for various research applications.

Biological Activity

5-Fluoro-6-methoxy-2,3-dihydro-1H-indene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies from recent research.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both fluorine and methoxy groups. These substituents are known to enhance the compound's reactivity and biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxy group improves solubility and bioavailability. These factors contribute to the compound's efficacy in inhibiting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of dihydro-1H-indene derivatives were evaluated for their ability to inhibit tubulin polymerization at the colchicine site. Notably, compounds with electron-donating groups displayed higher inhibitory rates compared to those with electron-withdrawing groups. The most promising derivatives showed inhibition rates exceeding 50% at concentrations as low as 0.1 µM .

Table 1: Inhibition Rates of Selected Compounds

Compound IDStructure DescriptionInhibition Rate (%) at 0.1 µM
12d4-Hydroxy-3-methoxyphenyl78.82
12q2,3-Dihydrobenzofuran-5-yl83.61
12aElectron-withdrawing groupLower than 50

Mechanisms Inducing Apoptosis

The compound's ability to induce apoptosis has been further investigated using K562 leukemia cells. The Annexin V-FITC and propidium iodide staining assays revealed that compound 12d induced apoptosis in a dose-dependent manner, with total apoptotic cells increasing from 2.47% in the control group to 57.90% at a concentration of 60 nM . Furthermore, Hoechst staining indicated nuclear fragmentation, a hallmark of apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the indene core significantly affect biological activity. For example, replacing methoxy groups with hydroxyl groups resulted in decreased antiproliferative activity . This suggests that fine-tuning the electronic properties of substituents can optimize the therapeutic potential of these compounds.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Table 2: Comparison of Biological Activity

CompoundKey FeaturesBiological Activity
5-Fluoro-2-methoxy-1H-indeneLacks dihydro componentReduced activity
6-Methoxy-2,3-dihydro-1H-indeneLacks fluorine atomLower binding affinity
5-Fluoro-6-methoxy-1H-indeneLacks dihydro componentDifferent activity profile

Case Studies

Several studies have focused on the synthesis and evaluation of novel derivatives based on the indene core. One notable study synthesized a series of haloethyl and piperidyl phosphoramidate analogues that exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism involved intracellular release of active metabolites that contributed to growth inhibition.

Properties

IUPAC Name

5-fluoro-6-methoxy-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-12-10-6-8-4-2-3-7(8)5-9(10)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOJAOZKPNJZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277369
Record name 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83802-72-6
Record name 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83802-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-6-methoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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